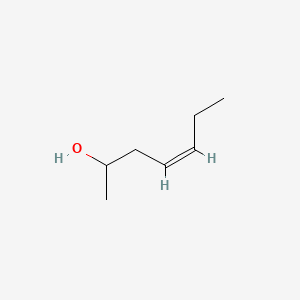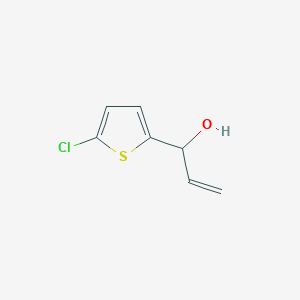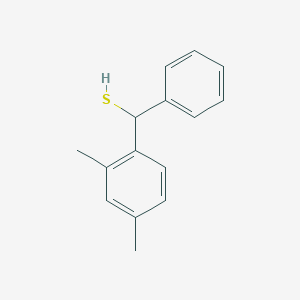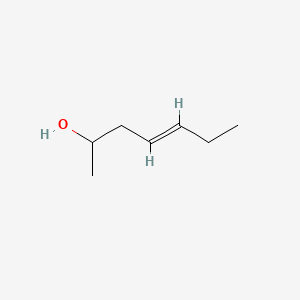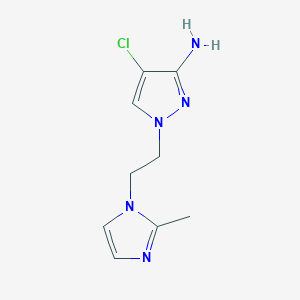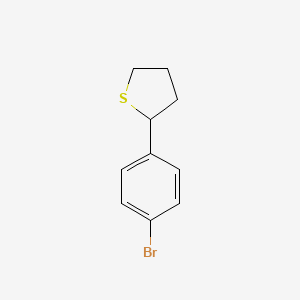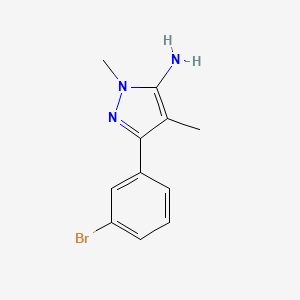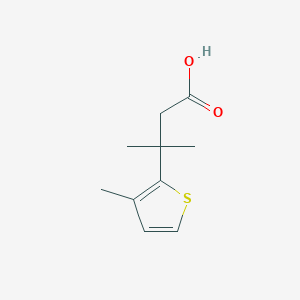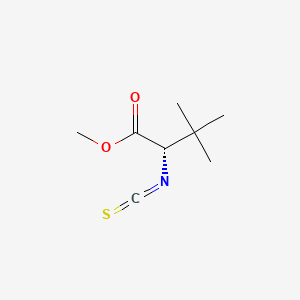
(S)-Methyl 2-isothiocyanato-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate typically involves the reaction of an appropriate precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of a suitable amine with carbon disulfide and methyl iodide, followed by oxidation to form the isothiocyanate group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiocyanate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate exerts its effects involves the interaction of the isothiocyanate group with biological molecules. This group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S)-2-isothiocyanato-3-methylbutanoate
- Methyl (2S)-2-isothiocyanato-3,3-dimethylpentanoate
- Methyl (2S)-2-isothiocyanato-3,3-dimethylhexanoate
Uniqueness
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is unique due to its specific structural features, including the presence of the isothiocyanate group and the methyl ester. These features confer distinct reactivity and potential biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C8H13NO2S |
|---|---|
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,3)6(9-5-12)7(10)11-4/h6H,1-4H3/t6-/m1/s1 |
InChI-Schlüssel |
SZSAAZAWHLDEMX-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)OC)N=C=S |
Kanonische SMILES |
CC(C)(C)C(C(=O)OC)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)



